REACTION_SMILES
|
[C:19](#[N:20])[c:21]1[cH:22][c:23]2[c:24]([cH:32][cH:33]1)[O:25][C:26]([CH3:30])([CH3:31])[CH:27]1[CH:28]2[O:29]1.[C:1]([c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[CH:12]([OH:13])[CH:10]([Br:11])[C:7]([CH3:8])([CH3:9])[O:6]2)#[N:16].[CH3:40][S:41]([CH3:42])=[O:43].[H-:17].[NH:34]1[C:35](=[O:39])[CH2:36][CH2:37][CH2:38]1.[Na+:18].[OH2:44]>>[C:19](#[N:20])[c:21]1[cH:22][c:23]2[c:24]([cH:32][cH:33]1)[O:25][C:26]([CH3:30])([CH3:31])[CH:27]([OH:29])[CH:28]2[N:34]1[C:35](=[O:39])[CH2:36][CH2:37][CH2:38]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C2OC21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C(O)C1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O
|
Type
|
product
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19](#[N:20])[c:21]1[cH:22][c:23]2[c:24]([cH:32][cH:33]1)[O:25][C:26]([CH3:30])([CH3:31])[CH:27]1[CH:28]2[O:29]1.[C:1]([c:2]1[cH:3][cH:4][c:5]2[c:14]([cH:15]1)[CH:12]([OH:13])[CH:10]([Br:11])[C:7]([CH3:8])([CH3:9])[O:6]2)#[N:16].[CH3:40][S:41]([CH3:42])=[O:43].[H-:17].[NH:34]1[C:35](=[O:39])[CH2:36][CH2:37][CH2:38]1.[Na+:18].[OH2:44]>>[C:19](#[N:20])[c:21]1[cH:22][c:23]2[c:24]([cH:32][cH:33]1)[O:25][C:26]([CH3:30])([CH3:31])[CH:27]([OH:29])[CH:28]2[N:34]1[C:35](=[O:39])[CH2:36][CH2:37][CH2:38]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C2OC21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C(O)C1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O
|
Type
|
product
|
Smiles
|
CC1(C)Oc2ccc(C#N)cc2C(N2CCCC2=O)C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |